molecular formula C21H25BrN2O2 B11551172 3-Bromo-N'-[(E)-[2-(heptyloxy)phenyl]methylidene]benzohydrazide

3-Bromo-N'-[(E)-[2-(heptyloxy)phenyl]methylidene]benzohydrazide

Cat. No.: B11551172
M. Wt: 417.3 g/mol
InChI Key: RAHJABUZDAPNNI-XQNSMLJCSA-N
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Description

3-Bromo-N’-[(E)-[2-(heptyloxy)phenyl]methylidene]benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a bromine atom, a heptyloxy group, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N’-[(E)-[2-(heptyloxy)phenyl]methylidene]benzohydrazide typically involves the condensation reaction between 3-bromobenzohydrazide and 2-(heptyloxy)benzaldehyde. The reaction is carried out under reflux conditions in the presence of an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N’-[(E)-[2-(heptyloxy)phenyl]methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

3-Bromo-N’-[(E)-[2-(heptyloxy)phenyl]methylidene]benzohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-Bromo-N’-[(E)-[2-(heptyloxy)phenyl]methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-N’-[(E)-[2-(methoxy)phenyl]methylidene]benzohydrazide
  • 3-Bromo-N’-[(E)-[2-(ethoxy)phenyl]methylidene]benzohydrazide
  • 3-Bromo-N’-[(E)-[2-(propoxy)phenyl]methylidene]benzohydrazide

Uniqueness

3-Bromo-N’-[(E)-[2-(heptyloxy)phenyl]methylidene]benzohydrazide is unique due to the presence of the heptyloxy group, which imparts distinct physicochemical properties. This structural feature can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C21H25BrN2O2

Molecular Weight

417.3 g/mol

IUPAC Name

3-bromo-N-[(E)-(2-heptoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C21H25BrN2O2/c1-2-3-4-5-8-14-26-20-13-7-6-10-18(20)16-23-24-21(25)17-11-9-12-19(22)15-17/h6-7,9-13,15-16H,2-5,8,14H2,1H3,(H,24,25)/b23-16+

InChI Key

RAHJABUZDAPNNI-XQNSMLJCSA-N

Isomeric SMILES

CCCCCCCOC1=CC=CC=C1/C=N/NC(=O)C2=CC(=CC=C2)Br

Canonical SMILES

CCCCCCCOC1=CC=CC=C1C=NNC(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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